
3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and an acrylaldehyde group. Its intricate molecular arrangement makes it a subject of interest in chemical, biological, and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions.
Introduction of the Acrylaldehyde Group: The final step involves the addition of the acrylaldehyde group through a condensation reaction with an appropriate aldehyde derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can be further utilized in research and industrial applications.
科学研究应用
3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, making it a candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
8-Methoxyguanosine: A similar compound with a methoxy group instead of the acrylaldehyde group.
4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide: Another related compound with an imidazole ring.
Uniqueness
What sets 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H15N5O5 |
|---|---|
分子量 |
321.29 g/mol |
IUPAC 名称 |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c19-3-1-2-14-13-16-11-10(12(22)17-13)15-6-18(11)9-4-7(21)8(5-20)23-9/h1-3,6-9,20-21H,4-5H2,(H2,14,16,17,22)/b2-1+/t7-,8+,9+/m0/s1 |
InChI 键 |
HVRUDNSYMIMKBG-PIXDULNESA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N/C=C/C=O)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC=CC=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



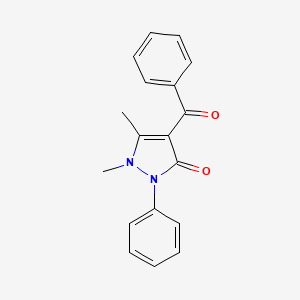
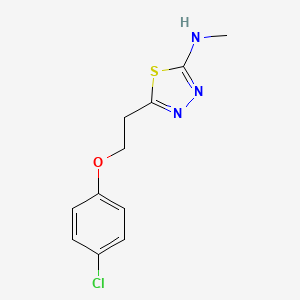
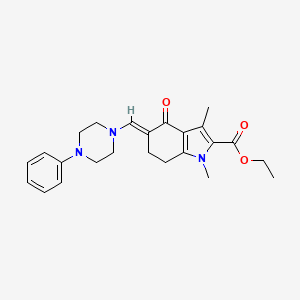
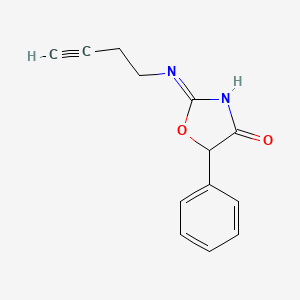

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
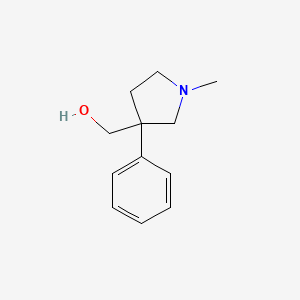
![3-(2,4-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]-2-benzofuran-1(3h)-one](/img/structure/B12917349.png)

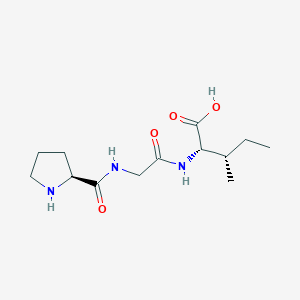
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)


